N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

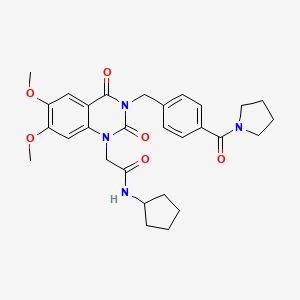

The compound N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a quinazoline derivative featuring a multi-substituted core structure. Key structural elements include:

- A quinazoline-2,4-dione backbone, which is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to purines and pyrimidines, enabling interactions with enzymes or receptors .

- 6,7-Dimethoxy substituents, which enhance electron density and may influence binding affinity or metabolic stability.

- A 4-(pyrrolidine-1-carbonyl)benzyl group at position 3, introducing both aromatic and tertiary amide moieties. This substitution likely improves solubility and target engagement compared to simpler alkyl/aryl groups .

- An N-cyclopentyl acetamide side chain at position 1, providing steric bulk and modulating lipophilicity.

The synthesis likely involves condensation of a quinazoline precursor with cyclopentylamine and functionalized benzyl halides, analogous to methods described for similar acetamides .

Properties

IUPAC Name |

N-cyclopentyl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O6/c1-38-24-15-22-23(16-25(24)39-2)32(18-26(34)30-21-7-3-4-8-21)29(37)33(28(22)36)17-19-9-11-20(12-10-19)27(35)31-13-5-6-14-31/h9-12,15-16,21H,3-8,13-14,17-18H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQSQSHZIMGXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCC3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimalarial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 548.6 g/mol. Its structure features a quinazoline core with various substituents that contribute to its biological activity.

Antimalarial Activity

Recent studies have highlighted the compound's significant antimalarial properties. The presence of 6,7-dimethoxy groups in the quinazoline structure appears to enhance its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings:

- Selectivity Index (SI) : The selectivity index was calculated by dividing the IC50 value for cytotoxicity by the IC50 value for antimalarial activity. Compounds with methoxy groups exhibited a higher SI, indicating lower cytotoxicity relative to their antimalarial potency .

- In Vitro Activity : In vitro tests demonstrated that several derivatives of quinazoline with similar structural features showed IC50 values less than 30 nM against P. falciparum NF54, significantly outperforming traditional treatments like chloroquine .

| Compound | IC50 (nM) Antimalarial | IC50 (nM) Cytotoxicity | Selectivity Index |

|---|---|---|---|

| Compound 1 | <30 | Similar to control | High |

| Compound 2 | >1000 | Similar to control | Low |

Cytotoxicity and Selectivity

Cytotoxicity studies revealed that while some derivatives exhibited potent antimalarial effects, they also posed risks in terms of toxicity to mammalian cells. For example, compounds lacking specific functional groups showed significantly higher cytotoxicity .

Implications:

The balance between antimalarial efficacy and cytotoxicity is crucial for developing safe therapeutic agents. The presence of specific substituents can modulate this balance effectively.

The mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in the metabolic pathways of P. falciparum, potentially inhibiting critical processes necessary for the parasite's survival.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis of Quinazoline Derivatives : A series of 6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their biological activities. Compounds with amino substitutions at various positions showed differing levels of activity against malaria .

- Anticancer Activities : Although primarily focused on antimalarial properties, some derivatives have also displayed anticancer activities in preliminary assays. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance these effects .

- Hydrophobicity and Solubility : Studies indicate that hydrophobicity plays a crucial role in the bioavailability and efficacy of these compounds. An optimal balance between hydrophilicity and lipophilicity is necessary for effective drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous quinazoline/acetamide derivatives:

Structural and Functional Insights:

Substituent Effects on Solubility and Binding :

- The pyrrolidine-1-carbonyl group in the target compound introduces a polar tertiary amide, likely improving aqueous solubility compared to the lipophilic 2,4-dichlorophenyl group in –4 .

- 6,7-Dimethoxy substituents on the quinazoline core may enhance π-π stacking with aromatic residues in target proteins, as seen in similar methoxy-substituted heterocycles .

Pyrazole-acetamides () prioritize halogen bonding (via Cl substituents) over hydrogen bonding, a contrast to the target compound’s amide-rich structure .

Synthetic Strategies :

- The target compound’s synthesis likely parallels methods for –4’s derivatives, where cyclocondensation of amines with functionalized quinazoline precursors is critical .

- ’s use of chloroacetic acid and aromatic aldehydes for thiazolo-pyrimidine synthesis highlights alternative pathways for introducing diverse substituents .

Research Findings and Implications

NMR Analysis of Substituent Effects (): Comparative NMR profiling (e.g., chemical shifts in regions A and B) indicates that even minor substituent changes (e.g., methoxy vs. chloro groups) alter the electronic environment of adjacent protons . This supports the hypothesis that the target compound’s 6,7-dimethoxy groups modulate its interaction with biological targets.

Anticonvulsant Activity of Quinazoline-Acetamides (–4) :

- The 2,4-dichlorophenylmethyl group in –4’s compound enhances GABA receptor affinity, suggesting that the target compound’s 4-(pyrrolidine-1-carbonyl)benzyl group may similarly engage CNS targets but with improved pharmacokinetics due to reduced hydrophobicity .

Crystallographic Insights () :

- The title compound in forms hydrogen-bonded dimers via amide groups, a feature that may extend to the target compound, influencing its solid-state stability or aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.